

N-Demethyl-N-formylolanzapine-d8 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Demethyl-N-formylolanzapine-d8*

Cat. No.: B15556563

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Technical Guide: N-Demethyl-N-formylolanzapine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **N-Demethyl-N-formylolanzapine-d8**, a deuterated analog of an olanzapine metabolite. This isotopically labeled compound is primarily intended for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the measurement of N-demethyl-N-formylolanzapine or related olanzapine metabolites in biological matrices.

Core Compound Data

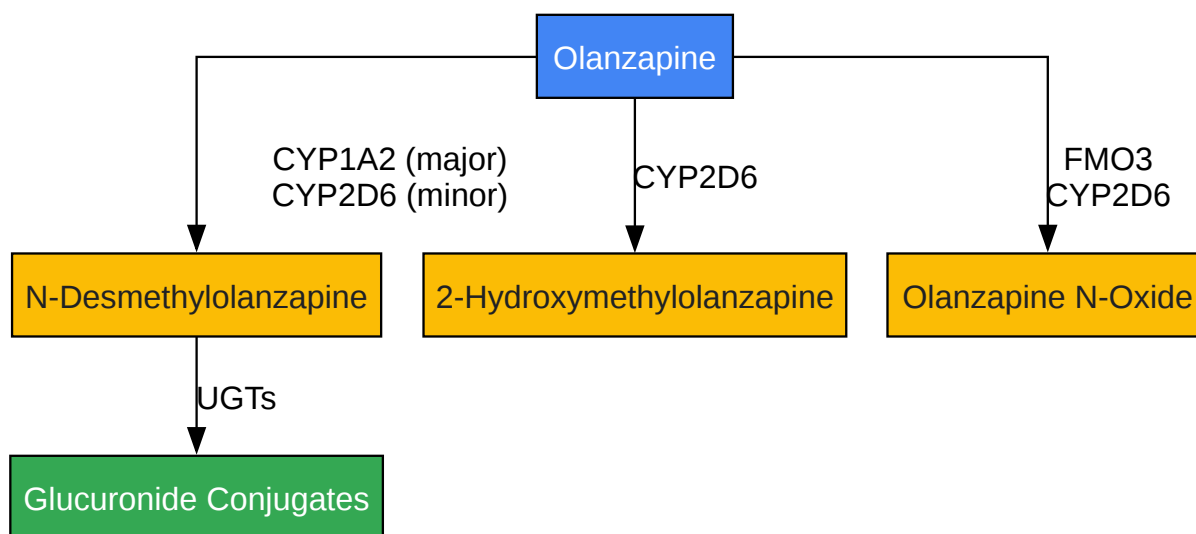
The fundamental physicochemical properties of **N-Demethyl-N-formylolanzapine-d8** are summarized below. These details are critical for method development, particularly for mass spectrometry-based applications.

Property	Value	Citation
CAS Number	639460-79-0 (unlabeled)	[1][2][3][4]
Molecular Weight	334.47 g/mol	[1]
Molecular Formula	C ₁₇ H ₁₀ D ₈ N ₄ OS	[1]

Metabolic Context: The Olanzapine Pathway

N-Demethyl-N-formylolanzapine is a metabolite of olanzapine, an atypical antipsychotic medication. Olanzapine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The major metabolic pathways include N-demethylation and hydroxylation, followed by glucuronidation.[5][6] Understanding this metabolic landscape is crucial for pharmacokinetic studies and for identifying relevant analytes in drug monitoring.

The diagram below illustrates the primary metabolic conversion of olanzapine.



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Caption: Primary metabolic pathways of Olanzapine.

Experimental Protocols: Bioanalytical Quantification

N-Demethyl-N-formylolanzapine-d8 is an ideal internal standard for the quantification of olanzapine and its metabolites in biological samples like plasma or serum. Below is a representative LC-MS/MS protocol, adapted from established methods for olanzapine analysis. [7][8][9]

Objective: To quantify olanzapine and its metabolites in human plasma using LC-MS/MS with **N-Demethyl-N-formylolanzapine-d8** as an internal standard.

1. Sample Preparation (Protein Precipitation)

- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of the internal standard working solution (**N-Demethyl-N-formylolanzapine-d8** in methanol).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 μL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
- Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography (LC) Conditions

- LC System: Agilent 1200 series or equivalent.
- Column: A reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.

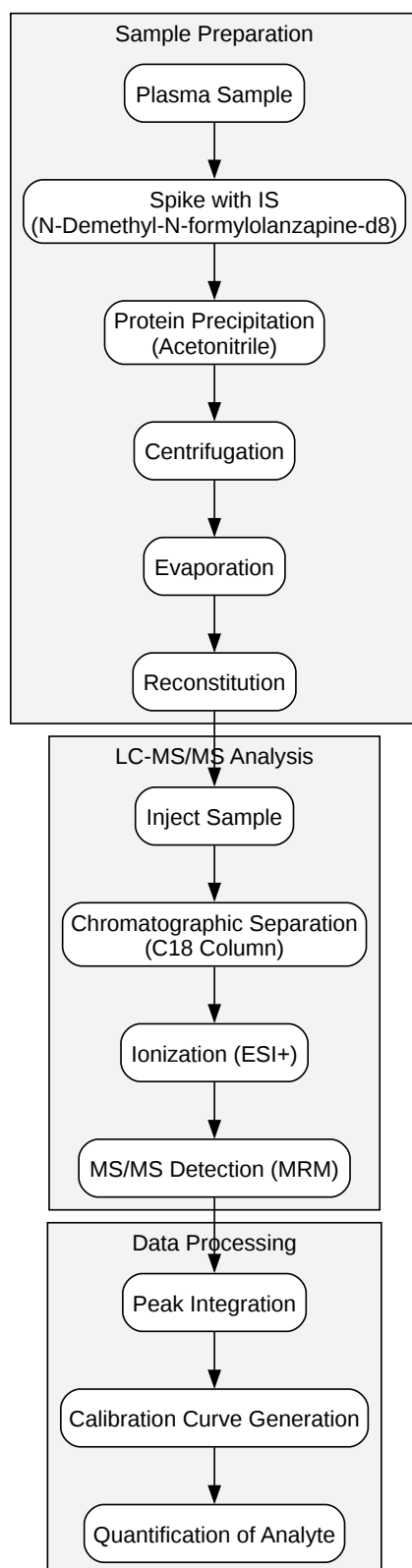
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.1-4.0 min: 10% B (re-equilibration)
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS) Conditions

- MS System: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[7]
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Ion Spray Voltage: +5500 V.
- Source Temperature: 500°C.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions (Hypothetical):
 - Analyte (N-Demethyl-N-formylolanzapine): Q1: m/z 327.1 -> Q3: m/z 213.1
 - Internal Standard (**N-Demethyl-N-formylolanzapine-d8**): Q1: m/z 335.2 -> Q3: m/z 213.1
(Note: Specific MRM transitions must be optimized experimentally for the specific instrument used.)

Experimental Workflow Visualization

The following diagram outlines the logical flow of a typical bioanalytical study utilizing **N-Demethyl-N-formylolanzapine-d8**.



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Caption: Bioanalytical workflow for quantification.

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- To cite this document: BenchChem. [N-Demethyl-N-formylolanzapine-d8 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556563#n-demethyl-n-formylolanzapine-d8-cas-number-and-molecular-weight]

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